molecular formula C14H19N3 B8659016 1-Cyclopentyl-3-ethyl-1H-indazol-6-amine

1-Cyclopentyl-3-ethyl-1H-indazol-6-amine

Cat. No.: B8659016
M. Wt: 229.32 g/mol
InChI Key: XNGWZXORRHWKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-ethyl-1H-indazol-6-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-cyclopentyl-3-ethylindazol-6-amine

InChI

InChI=1S/C14H19N3/c1-2-13-12-8-7-10(15)9-14(12)17(16-13)11-5-3-4-6-11/h7-9,11H,2-6,15H2,1H3

InChI Key

XNGWZXORRHWKEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)N)C3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-cyclopentyl-3-ethyl-1H-indazole-6-carboxylic acid (258 mg) and triethylamine (0.56 mL) in t-butanol (1 ml) was added diphenylphosphoryl azide (0.33 μL). The mixture was stirred at 100° C. for 4 h, then partitioned between water (25 mL) and ether (25 mL). The ether layer was collected, dried (MgSO4), and passed through a plug of silica. The silica was washed with an additional 25 mL of ether and the mixture was concentrated in vacuo. The residue was dissolved in THF (5 mL) and 6N aq. HCL (1 mL) was added and the mixture was stirred for 18 h. Ether (25 mL) and water (25 mL) were added and the ether layer was collected, dried (MgSO4), and concentrated in vacuo. The residue was purified by column chromatography on silica gel to yield 0.14 g of 6-amino-1-cyclopentyl-3-ethyl-1H-indazole (59% yield). 1H NMR (300 MHz) δ 7.45 (d,J=8.4 Hz, 1H), 6.52 (m,2H), 4.74 (p,J=7.8 Hz, 1H), 3.86 (br,2H), 2.95 (q,J=7.7 Hz,2H), 2.3–1.8 (m,6H), 1.8–1.6 (m,2H), 1.37 (t,J=7.7 Hz,3H).
Name
1-cyclopentyl-3-ethyl-1H-indazole-6-carboxylic acid
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.33 μL
Type
reactant
Reaction Step Two

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